molecular formula C10H8N2O4 B11887608 2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-6-yl acetate CAS No. 119278-36-3

2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-6-yl acetate

Katalognummer: B11887608
CAS-Nummer: 119278-36-3
Molekulargewicht: 220.18 g/mol
InChI-Schlüssel: ILSSKAHXNTXWJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-6-yl acetate is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring

Vorbereitungsmethoden

The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-6-yl acetate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of anthranilic acid derivatives with acetic anhydride, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Analyse Chemischer Reaktionen

2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-6-yl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert it into tetrahydroquinazoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where different substituents replace the acetate group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-6-yl acetate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-6-yl acetate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-6-yl acetate can be compared with other quinazoline derivatives, such as:

  • 2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl acetate
  • Methyl 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoate

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and applications.

Eigenschaften

CAS-Nummer

119278-36-3

Molekularformel

C10H8N2O4

Molekulargewicht

220.18 g/mol

IUPAC-Name

(2,4-dioxo-1H-quinazolin-6-yl) acetate

InChI

InChI=1S/C10H8N2O4/c1-5(13)16-6-2-3-8-7(4-6)9(14)12-10(15)11-8/h2-4H,1H3,(H2,11,12,14,15)

InChI-Schlüssel

ILSSKAHXNTXWJC-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1=CC2=C(C=C1)NC(=O)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.